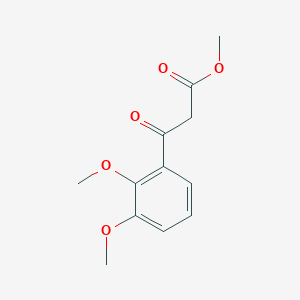

Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

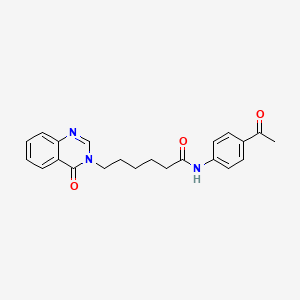

“Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate” is a complex organic compound. It contains a methyl ester functional group (-COOCH3), which is commonly found in many natural and synthetic compounds. The “3-(2,3-dimethoxyphenyl)” part suggests the presence of a phenyl ring (a cyclic structure of 6 carbon atoms, typical of aromatic compounds) with two methoxy groups (-OCH3) attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring with two methoxy groups and a propionate ester group. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis in the presence of an acid or a base to yield a carboxylic acid and an alcohol. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would need to be determined experimentally. Esters generally have lower boiling points than carboxylic acids of similar molecular weight, and their smell can often be described as fruity .Applications De Recherche Scientifique

Catalytic Applications

- Transesterification Catalyst : Zinc(II) oxide has been used as an efficient catalyst for the selective transesterification of β-ketoesters, including Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate, achieving good to excellent yields (Pericas, Shafir, & Vallribera, 2008).

Photochemical Reactions

- Solvent-Dependent Photochemical Reactions : this compound undergoes different photochemical reactions depending on the solvent used. For instance, in hexane, it produces benzocyclobutenols, whereas in methanol, it yields 3-oxonaphthalenones along with benzocyclobutenols (Saito et al., 1998).

Chemical Synthesis

Fullerene Conjugation : A conjugate of fullerene C60 with a variant of Methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate has been synthesized and its redox properties studied by cyclic voltammetry (Torosyan et al., 2015).

Synthesis Directed Towards Fungal Xanthone Bikaverin : A synthesis pathway involving a compound structurally similar to this compound has been explored for synthesizing compounds related to the fungal xanthone bikaverin (Iijima et al., 1979).

Biological and Electrophysical Studies

Metal Complexes as CDK8 Kinase Inhibitors : Metal complexes derived from compounds related to this compound have shown potential as CDK8 kinase inhibitors with significant anti-tumor activities (Aboelmagd et al., 2021).

Crystal Structure Determination : The crystal structures of compounds closely related to this compound have been determined, providing insights into their three-dimensional structures and potential biological activities (Naguib et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-10-6-4-5-8(12(10)17-3)9(13)7-11(14)16-2/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNHWGHYAMQMFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485262.png)

![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)

![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)

![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2485284.png)

![ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2485285.png)